molecular formula C11H14O3 B14059706 1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one

1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one

Cat. No.: B14059706
M. Wt: 194.23 g/mol
InChI Key: KQXMMXQPMFRQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyphenol with propanone under acidic or basic conditions to form the desired product . The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the carbon-carbon bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 1-(2-ethoxy-6-oxo-phenyl)propan-1-one, while reduction of the carbonyl group can produce 1-(2-ethoxy-6-hydroxyphenyl)propan-1-ol .

Scientific Research Applications

1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the presence of functional groups. The hydroxy and ethoxy groups play a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This structural configuration allows for specific interactions with target molecules, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2-ethoxy-6-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C11H14O3/c1-3-8(12)11-9(13)6-5-7-10(11)14-4-2/h5-7,13H,3-4H2,1-2H3

InChI Key

KQXMMXQPMFRQSU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1OCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.